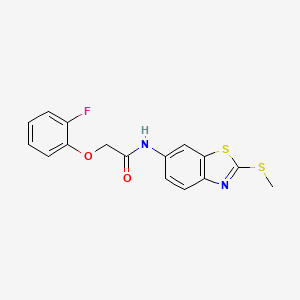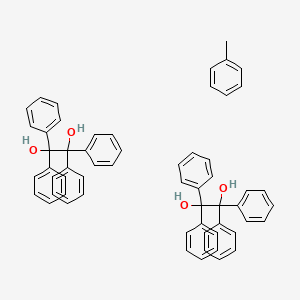
1,1,2,2-Tetraphenylethane-1,2-diol;toluene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2,2-Tetraphenylethane-1,2-diol is a chemical compound known for its unique structure and properties. It is often used in various chemical reactions and industrial applications. Toluene is a common solvent used in the preparation and reactions involving 1,1,2,2-Tetraphenylethane-1,2-diol.
Méthodes De Préparation
1,1,2,2-Tetraphenylethane-1,2-diol can be synthesized through several methods. One common synthetic route involves the reduction of benzophenone using a reducing agent such as magnesium in the presence of an alcohol. The reaction conditions typically include refluxing the mixture for several hours to obtain the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
1,1,2,2-Tetraphenylethane-1,2-diol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 1,1,2,2-Tetraphenylethane-1,2-diol can lead to the formation of benzophenone derivatives .
Applications De Recherche Scientifique
1,1,2,2-Tetraphenylethane-1,2-diol has several scientific research applications In chemistry, it is used as a precursor in the synthesis of various organic compounds In biology, it can be used as a reagent in biochemical assaysIn industry, it is used in the production of polymers and other materials .
Mécanisme D'action
The mechanism of action of 1,1,2,2-Tetraphenylethane-1,2-diol involves its interaction with specific molecular targets and pathways. For example, in free radical polymerization, it acts as an active component of the initiation system, leading to the formation of polymer chains . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
1,1,2,2-Tetraphenylethane-1,2-diol can be compared with other similar compounds such as 1,1,2,2-Tetraphenylethylene and 1,1,2,2-Tetraphenylethane. These compounds share similar structural features but differ in their chemical properties and reactivity. For example, 1,1,2,2-Tetraphenylethylene is known for its use in photochemical reactions, while 1,1,2,2-Tetraphenylethane is used in different types of organic synthesis .
Propriétés
Numéro CAS |
924631-10-7 |
|---|---|
Formule moléculaire |
C59H52O4 |
Poids moléculaire |
825.0 g/mol |
Nom IUPAC |
1,1,2,2-tetraphenylethane-1,2-diol;toluene |
InChI |
InChI=1S/2C26H22O2.C7H8/c2*27-25(21-13-5-1-6-14-21,22-15-7-2-8-16-22)26(28,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-7-5-3-2-4-6-7/h2*1-20,27-28H;2-6H,1H3 |
Clé InChI |
FPXGTKVJCXMCJQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


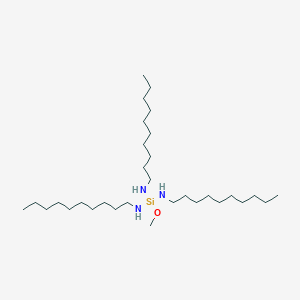
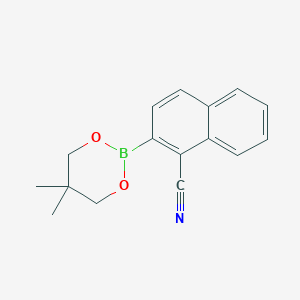
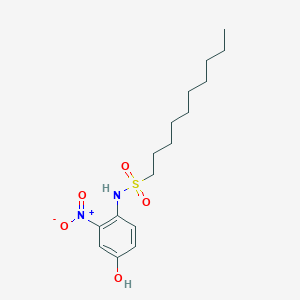
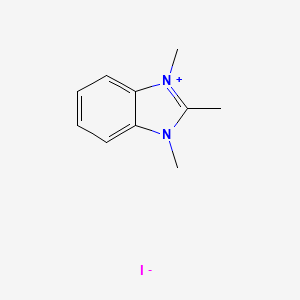
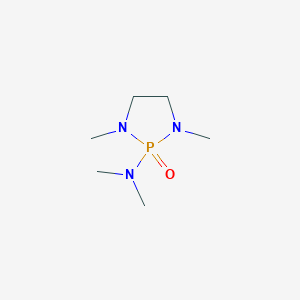
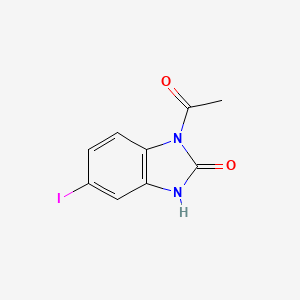
![(1-{[1-(Benzyloxy)naphthalen-2-yl]methyl}cyclohexyl)methanol](/img/structure/B14174672.png)
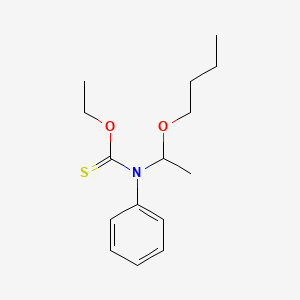
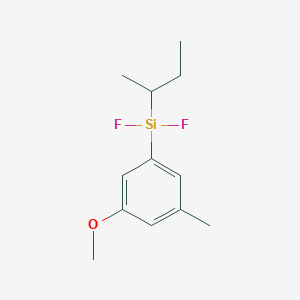
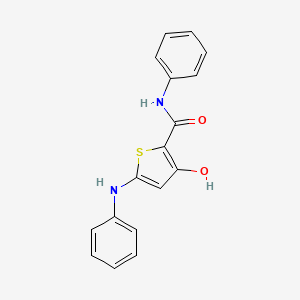
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-hydroxy-3-nitro-](/img/structure/B14174710.png)
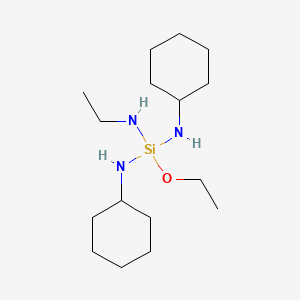
![Benzenesulfonamide, N-[2-[2-[(3aS,6aS)-hexahydro-1-(1-methyl-4-piperidinyl)pyrrolo[3,4-b]pyrrol-5(1H)-yl]-2-oxoethoxy]ethyl]-4-methoxy-N,2,6-trimethyl-](/img/structure/B14174726.png)
